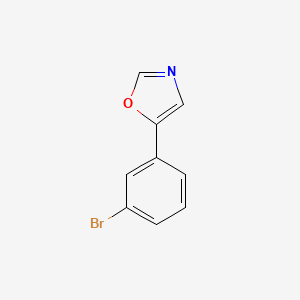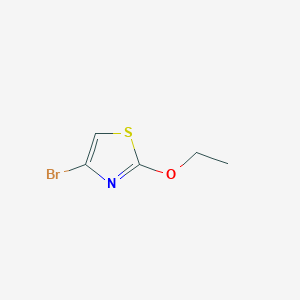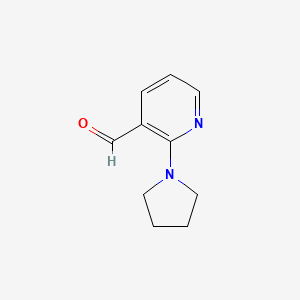
5-(3-Bromophenyl)-1,3-oxazole
説明
5-(3-Bromophenyl)-1,3-oxazole is a chemical compound with the molecular formula C9H6BrNO. It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 5-(3-Bromophenyl)-1,3-oxazole and its analogs has been described in several studies . The compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield .Chemical Reactions Analysis
While specific chemical reactions involving 5-(3-Bromophenyl)-1,3-oxazole are not detailed in the literature, pyrazoles, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, are known to exhibit tautomerism . This phenomenon may influence their reactivity .科学的研究の応用
Anticancer Activity
The compound 5-(3-Bromophenyl)-1,3-oxazole has been utilized in the synthesis of analogs with potential anticancer activity. These analogs have been characterized and tested for their efficacy against cancer cells, with molecular docking studies, ADME (absorption, distribution, metabolism, and excretion), and toxicity predictions forming part of the research .
Organic Synthesis
This compound serves as a precursor in organic synthesis, contributing to the creation of various chemical structures that can be used for further development in medicinal chemistry .
Medicinal Chemistry
In medicinal chemistry, 5-(3-Bromophenyl)-1,3-oxazole is used to develop new drugs and therapeutic agents. Its role in the synthesis of compounds with biological activity is crucial .
Biochemistry Research
The compound finds applications in biochemistry research where it may be used to study enzyme reactions or metabolic pathways involving similar oxazole structures .
Crystal Structure Analysis
Related compounds have been analyzed by X-ray diffraction to determine their structure, which is essential for understanding their chemical properties and potential applications .
In Silico Studies
In silico studies, including molecular docking and computational modeling, are conducted using this compound to predict its interaction with biological targets, which is vital for drug design .
ADME Studies
The compound’s role in ADME studies helps in predicting its behavior within biological systems, which is important for drug development processes .
Toxicity Prediction
Toxicity prediction studies involving 5-(3-Bromophenyl)-1,3-oxazole are important to ensure the safety of potential therapeutic agents derived from this compound .
Safety and Hazards
The safety data sheet for 5-(3-Bromophenyl)-1,3-oxazole indicates that it should be stored in a sealed container in a dry room at normal temperature . Hazard statements include H301-H315-H319-H335, indicating that the compound is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
Future research could focus on further elucidating the physical and chemical properties of 5-(3-Bromophenyl)-1,3-oxazole, as well as its potential applications in various fields. For instance, borinic acids, a class of compounds that includes 5-(3-Bromophenyl)-1,3-oxazole, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . Further studies could also explore the potential biological activities of 5-(3-Bromophenyl)-1,3-oxazole and its analogs .
特性
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZQMXSOVOSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383785 | |
| Record name | 5-(3-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Bromophenyl)-1,3-oxazole | |
CAS RN |
243455-57-4 | |
| Record name | 5-(3-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)










![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)